N-benzyl-2-ethylhexanamide
Description
N-Benzyl-2-ethylhexanamide is an amide derivative characterized by a benzyl group attached to the nitrogen atom and a branched 2-ethylhexanoyl chain.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-benzyl-2-ethylhexanamide |
InChI |
InChI=1S/C15H23NO/c1-3-5-11-14(4-2)15(17)16-12-13-9-7-6-8-10-13/h6-10,14H,3-5,11-12H2,1-2H3,(H,16,17) |
InChI Key |
WNNLUWRXIFGQGR-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CC)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Characterization included NMR, IR, GC-MS, and X-ray crystallography .
- Key Features : Contains an N,O-bidentate directing group , enabling participation in metal-catalyzed C–H bond functionalization reactions.
- Comparison: Unlike this compound, this compound features a hydroxyl-containing tertiary alcohol moiety and a methyl-substituted benzamide.
N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives ()
- Synthesis : Multi-step synthesis involving benzimidazole core formation, hydrazide generation, and condensation with benzaldehydes .
- Key Features : Combines benzimidazole (a heterocyclic aromatic system) with a hydrazide linker, enabling structural diversity for biological screening.
- Comparison : While this compound lacks a benzimidazole or hydrazide group, its benzyl substituent shares similarities with the benzylidene moieties in these derivatives. The branched ethylhexanamide chain may confer greater lipophilicity compared to the planar benzimidazole systems.
Benzathine Benzylpenicillin ()
- Structure : A dibenzylethylenediamine salt of benzylpenicillin, featuring two benzyl groups and a bicyclic β-lactam core .
- Key Features : Used as a long-acting antibiotic due to slow dissolution of the salt form.
- Comparison : Unlike the amide bond in this compound, this compound contains an ionic salt linkage. The benzyl groups in both compounds enhance stability, but the pharmacological activity of benzathine benzylpenicillin is driven by its β-lactam structure, absent in the target amide.
Structural and Functional Analysis Table
Research Implications and Gaps
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